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Compound of Interest

Compound Name: 1-Methylcyclohexanol

Cat. No.: B147175

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methylcyclohexanol, a tertiary alcohol with the chemical formula C7H140. The document
details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, presenting them in a clear, tabular format for easy reference and comparison.
Furthermore, it outlines detailed experimental protocols for acquiring these spectra, offering a
practical resource for laboratory work. Visual diagrams generated using Graphviz are included
to illustrate the spectroscopic analysis workflow and the fragmentation pathways of the
molecule.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-
Methylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~1.60 Singlet (broad) 1H -OH
Cyclohexyl protons (-
1.40-1.65 Multiplet 10H Y P (
CHz-)
1.15 Singlet 3H -CHs

Note: The chemical shift of the hydroxyl proton is variable and can be influenced by solvent,
concentration, and temperature. In some spectra, this peak may be broad and less distinct[1].

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Carbon Atom

~70.1 C-OH (quaternary)

~38.0 -CH:- (adjacent to C-OH)
~25.5 -CH2-

~22.0 CHa-

~29.5 -CHs

Infrared (IR) Spectroscopy

Functional Group

Frequency (cm™?) Intensity .
Assignment
~3400 (broad) Strong O-H stretch (alcohol)
2930 Strong C-H stretch (alkane)
2860 Strong C-H stretch (alkane)
1450 Medium C-H bend (alkane)
1150 Strong C-O stretch (tertiary alcohol)
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Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum Data

miz Relative Intensity Proposed Fragment
114 Low [M]* (Molecular lon)
99 Moderate [M - CHs]*

96 Moderate [M - H20]*

81 High [CeHs]*

71 High [CsHua]*

58 High [C3HeO]*

43 Base Peak [CsH7]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1-
Methylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for 1H and 3C NMR Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of 1-Methylcyclohexanol in 0.5-0.7
mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard (0 ppm).

 Instrument: A 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition Parameters:
o Pulse Program: Standard single-pulse sequence.

o Spectral Width: 0-12 ppm.
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o Acquisition Time: ~4 seconds.
o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-32 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition Parameters:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Spectral Width: 0-220 ppm.
o Acquisition Time: ~1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more scans may be necessary due to the low natural
abundance of 13C.

» Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase
and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS
signal at O ppm.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

o Sample Preparation: Place a single drop of neat 1-Methylcyclohexanol directly onto the
ATR crystal (e.g., diamond or germanium).

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:
o Background Scan: Record a background spectrum of the clean, empty ATR crystal.

o Sample Scan: Acquire the spectrum of the sample.
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o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

e Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electron lonization (El) Mass Spectrometry

o Sample Introduction: Introduce a small amount of 1-Methylcyclohexanol into the mass
spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

e Instrument: A mass spectrometer equipped with an electron ionization source.
« lonization Parameters:

o lonization Mode: Electron lonization (El).

o Electron Energy: 70 eV.

o Source Temperature: 200-250 °C.
e Mass Analysis:

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Mass Range: Scan from m/z 30 to 200.

» Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to
obtain a representative spectrum.

Visualization of Spectroscopic Analysis and
Fragmentation
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The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

fragmentation pattern of 1-Methylcyclohexanol.

Workflow for Spectroscopic Analysis of 1-Methylcyclohexanol
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Spectroscopic analysis workflow for 1-Methylcyclohexanol.
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Key Fragmentation Pathways of 1-Methylcyclohexanol (EI-MS)
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Mass spectrometry fragmentation of 1-Methylcyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147175#spectroscopic-data-of-1-
methylcyclohexanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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